Bienvenue dans la boutique en ligne BenchChem!

Sitagliptin N-Sulfate (sodium salt)

Drug Metabolism Pharmacokinetics Absolute Bioavailability

Sitagliptin N‑Sulfate (sodium salt) (CAS 2470126‑25‑9) is the sodium‑salt form of a phase II sulfation metabolite of the dipeptidyl peptidase‑4 (DPP‑4) inhibitor (−)‑sitagliptin [REFS‑1]. Designated as impurity 13 in pharmacopoeial monographs, this compound is formed endogenously via sulfotransferase‑mediated conjugation and has been detected in rat bile following oral administration of the parent drug [REFS‑2].

Molecular Formula C16H14F6N5NaO4S
Molecular Weight 509.4 g/mol
Cat. No. B8084150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin N-Sulfate (sodium salt)
Molecular FormulaC16H14F6N5NaO4S
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1
InChIKeyFYMJQXVEWOAVBS-SBSPUUFOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Sitagliptin N-Sulfate (Sodium Salt) – Identity and Procurement Baseline


Sitagliptin N‑Sulfate (sodium salt) (CAS 2470126‑25‑9) is the sodium‑salt form of a phase II sulfation metabolite of the dipeptidyl peptidase‑4 (DPP‑4) inhibitor (−)‑sitagliptin [REFS‑1]. Designated as impurity 13 in pharmacopoeial monographs, this compound is formed endogenously via sulfotransferase‑mediated conjugation and has been detected in rat bile following oral administration of the parent drug [REFS‑2]. It is supplied as a solid with a certified purity of ≥95% (HPLC) and a molecular weight of approximately 509.4 g/mol (C₁₆H₁₄F₆N₅O₄S·Na), distinguishing it from the unsalted N‑sulfate (CAS 940002‑57‑3, MW ~487.4) [REFS‑3].

Why Generic Substitution Fails for Sitagliptin N-Sulfate (Sodium Salt): The Case for Compound‑Specific Differentiation


Sitagliptin N‑Sulfate (sodium salt) cannot be generically substituted with the parent drug (sitagliptin phosphate), the unsalted N‑sulfate free acid, the N‑carbamoyl glucuronide metabolite, or hydroxylated metabolites because each exhibits distinct physicochemical properties, metabolic abundance profiles, and chromatographic behavior [REFS‑1][REFS‑2]. The sodium salt provides markedly different solubility and solid‑state stability relative to the unsalted N‑sulfate, directly impacting its utility as a primary reference standard in LC‑MS/MS method validation, impurity profiling, and ANDA regulatory submissions [REFS‑3]. Failure to use the correct salt form or metabolite standard leads to inaccurate quantification, misidentification of impurity peaks, and potential regulatory non‑compliance in abbreviated new drug applications.

Quantitative Evidence Guide: Sitagliptin N-Sulfate (Sodium Salt) Versus Comparators


Human Plasma Metabolite Abundance: N-Sulfate vs. Parent Drug and N-Carbamoyl Glucuronide

In the definitive human ADME study, sitagliptin N‑sulfate was one of only six detectable metabolites in human plasma following a single 83 mg oral dose of [¹⁴C]sitagliptin. The N‑sulfate conjugate accounted for <1% to 7% of total plasma radioactivity, while the parent drug constituted approximately 74% of the plasma AUC [REFS‑1][REFS‑2]. The N‑carbamoyl glucuronide conjugate was present at similarly trace levels (<1–7%), but the N‑sulfate metabolite was consistently detected in both human plasma and urine, whereas glucuronides were absent from feces, indicating differential enterohepatic handling [REFS‑1].

Drug Metabolism Pharmacokinetics Absolute Bioavailability

Preclinical Species-Specific Metabolite Abundance: Rat Biliary Excretion vs. Dog Plasma

In rats, sitagliptin N‑sulfate was identified as a biliary metabolite after oral administration of (−)‑sitagliptin, consistent with the ~10–16% of the radiolabeled dose recovered as combined phase I and II metabolites in rat and dog excreta [REFS‑1][REFS‑2]. The N‑sulfate pathway operates in parallel with N‑carbamoyl glucuronidation, hydroxylation, and oxidative desaturation/cyclization pathways. In dogs, metabolism was minimal and the parent drug predominated in plasma, with N‑sulfate representing a minor fraction of the already low total metabolite burden [REFS‑1].

Comparative Metabolism Preclinical ADME Toxicokinetics

Salt Form Differentiation: Sodium Salt MW 509.4 vs. Unsalted N‑Sulfate MW 487.4

The sodium salt (CAS 2470126‑25‑9; MW ~509.4 g/mol; formula C₁₆H₁₄F₆N₅O₄S·Na) differs from the unsalted N‑sulfate (CAS 940002‑57‑3; MW ~487.4 g/mol; formula C₁₆H₁₅F₆N₅O₄S) by the addition of one sodium atom [REFS‑1][REFS‑2]. This results in a mass shift of approximately +22 Da, which is directly observable in LC‑MS single‑ion monitoring (SIM) and multiple reaction monitoring (MRM) transitions. The sodium salt is reported as a solid with slight solubility in methanol, whereas the unsalted form is also a solid but may exhibit different solubility and hygroscopicity profiles [REFS‑1].

Reference Standard Salt Selection Analytical Method Validation

Certified Purity Specification: ≥95% (HPLC) vs. Research‑Grade Comparators

Commercially supplied sitagliptin N‑sulfate (sodium salt) carries a certified purity of ≥95% as determined by HPLC, a specification that is consistently documented across multiple vendors (Cayman Chemical, BOC Sciences) [REFS‑1][REFS‑2]. This high certified purity is critical when used as a reference standard for impurity quantification in sitagliptin API and finished dosage forms, where the acceptable threshold for unspecified impurities is typically ≤0.10% (ICH Q3A/Q3B) [REFS‑3].

Pharmaceutical Impurity Reference Standard Quality Control

Regulatory Identity: Distinct Impurity Classification as 'Sitagliptin Impurity 13'

In pharmacopoeial and regulatory contexts, sitagliptin N‑sulfate is designated as 'Sitagliptin Impurity 13' [REFS‑1]. This discrete classification differentiates it from other sitagliptin‑related impurities such as the desfluoro analog, enantiomer (R‑isomer), oxidative desaturation products, and nitrosamine impurities (e.g., NTTP) [REFS‑2]. Each impurity requires an individually characterized reference standard for system suitability testing and relative retention time (RRT) marker assignment in HPLC methods [REFS‑1].

Pharmaceutical Regulation ANDA Filing Impurity Profiling

Optimal Application Scenarios for Sitagliptin N-Sulfate (Sodium Salt) in Research and Industry


Pharmacokinetic and Metabolite Biomarker Studies in Preclinical Species

The sodium salt serves as the definitive authentic standard for quantifying N‑sulfate in rat bile and plasma by LC‑MS/MS. Because the N‑sulfate metabolite is a component of the 10–16% metabolite fraction in rats and has been directly identified in bile, its accurate quantification relies on a matrix‑matched calibration curve built with the sodium salt standard [REFS‑1]. This application is essential for cross‑species metabolite tracking in regulatory toxicology submissions.

Pharmaceutical Impurity Reference Standard for ANDA Regulatory Filings

As 'Sitagliptin Impurity 13', the sodium salt is required for system suitability testing, relative retention time marking, and impurity quantification in sitagliptin API and finished dosage forms. Its ≥95% certified purity, combined with the correct salt form identity (CAS 2470126‑25‑9; MW 509.4), ensures compliance with ICH Q3A/Q3B impurity thresholds and reduces the risk of ANDA Refuse‑to‑Receive decisions due to standard misidentification [REFS‑2].

Analytical Method Development and Validation (HPLC/LC‑MS/MS)

The compound's distinct molecular weight (+22 Da vs. the unsalted N‑sulfate) and well‑characterized solubility (slightly soluble in methanol) make it the preferred standard for developing and validating stability‑indicating HPLC methods. Using the correct standard prevents a 22 Da mass assignment error in MRM transitions and ensures accurate quantification of N‑sulfate at trace levels (<1–7% of total drug‑related material) [REFS‑3].

Species‑Specific Preclinical Toxicology and Disposition Studies

Differential metabolite profiling across species—biliary excretion in rats versus minimal metabolism in dogs—requires the sodium salt standard to correctly identify and quantify the N‑sulfate peak in radio‑chromatograms and LC‑MS traces. This is directly relevant for justifying the selection of toxicology species in IND/NDA packages [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin N-Sulfate (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.